

Hexabutyldistannane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Hexabutyldistannane*

Cat. No.: *B1337062*

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Introduction

Hexabutyldistannane, also known as bis(tributyltin), is an organometallic compound with significant applications in organic synthesis. Its utility as a source of tributyltin radicals and its role in palladium-catalyzed cross-coupling reactions have made it an important reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of **hexabutyldistannane**, with a focus on experimental protocols and reaction mechanisms.

Core Properties and Data

Hexabutyldistannane is a clear, colorless to slightly yellow liquid.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₅₄ Sn ₂	[2][3][4]
Molecular Weight	580.1 g/mol	[2][3]
CAS Number	813-19-4	[3][5]
Density	1.148 g/mL at 25 °C	[1][5]
Boiling Point	197-198 °C at 10 mmHg	[1][5]
Flash Point	124 °C	[5]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	[4]

Synthesis of Hexabutyldistannane

Several methods for the synthesis of **hexabutyldistannane** have been reported. Below are detailed protocols for common laboratory-scale preparations.

Experimental Protocol 1: From Bis(tributyltin)oxide and Tributyltin Hydride

This method involves the high-temperature reaction of bis(tributyltin)oxide with an excess of tributyltin hydride.[\[5\]](#)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1 equivalent of bis(tributyltin)oxide and slightly more than 2 equivalents of tributyltin hydride.
- Heat the reaction mixture to 200 °C.
- Maintain the temperature for 4 hours.
- After cooling, the product, **hexabutyldistannane**, can be purified by vacuum distillation.

Experimental Protocol 2: From Tri-n-butylchlorostannane

Hexabutyldistannane can also be synthesized by the reduction of tri-n-butylchlorostannane.

[1]

Procedure:

- In a dry reaction vessel under an inert atmosphere, dissolve tri-n-butylchlorostannane in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
- Add a reducing agent such as lithium, sodium, or magnesium metal to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).
- Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium chloride).
- Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation.

Applications in Organic Synthesis

Hexabutyldistannane is a versatile reagent in modern organic synthesis, primarily utilized in Stille cross-coupling reactions and various radical-mediated transformations.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, forming a new carbon-carbon bond.[6][7][8]

Hexabutyldistannane is often used to generate the active tributylstannyl species *in situ*.

This protocol provides a general framework for a Stille coupling reaction.[9]

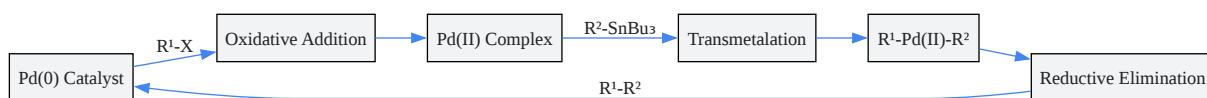
Materials:

- Aryl or vinyl halide/triflate (1.0 eq)
- **Hexabutyldistannane** (or another organostannane) (1.1 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Anhydrous, degassed solvent (e.g., toluene, DMF, THF)
- Optional: Additives such as $\text{Cu}(\text{I})$ salts or lithium chloride.[\[6\]](#)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the organic halide, the palladium catalyst, and a stir bar.
- Add the anhydrous, degassed solvent via syringe.
- Add the organostannane reagent to the reaction mixture via syringe.
- If required, add any additives at this stage.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
- Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24-48 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Work-up: Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.[\[6\]](#) Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[\[6\]](#)[\[8\]](#)



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical Reactions

Hexabutyldistannane serves as an excellent source of tributyltin radicals ($\text{Bu}_3\text{Sn}\cdot$) upon photolysis or thermal initiation.[5] These radicals are highly effective in a variety of transformations, including dehalogenations, cyclizations, and intermolecular additions.[10][11]

This protocol describes the reduction of an alkyl halide using **hexabutyldistannane**.[5]

Materials:

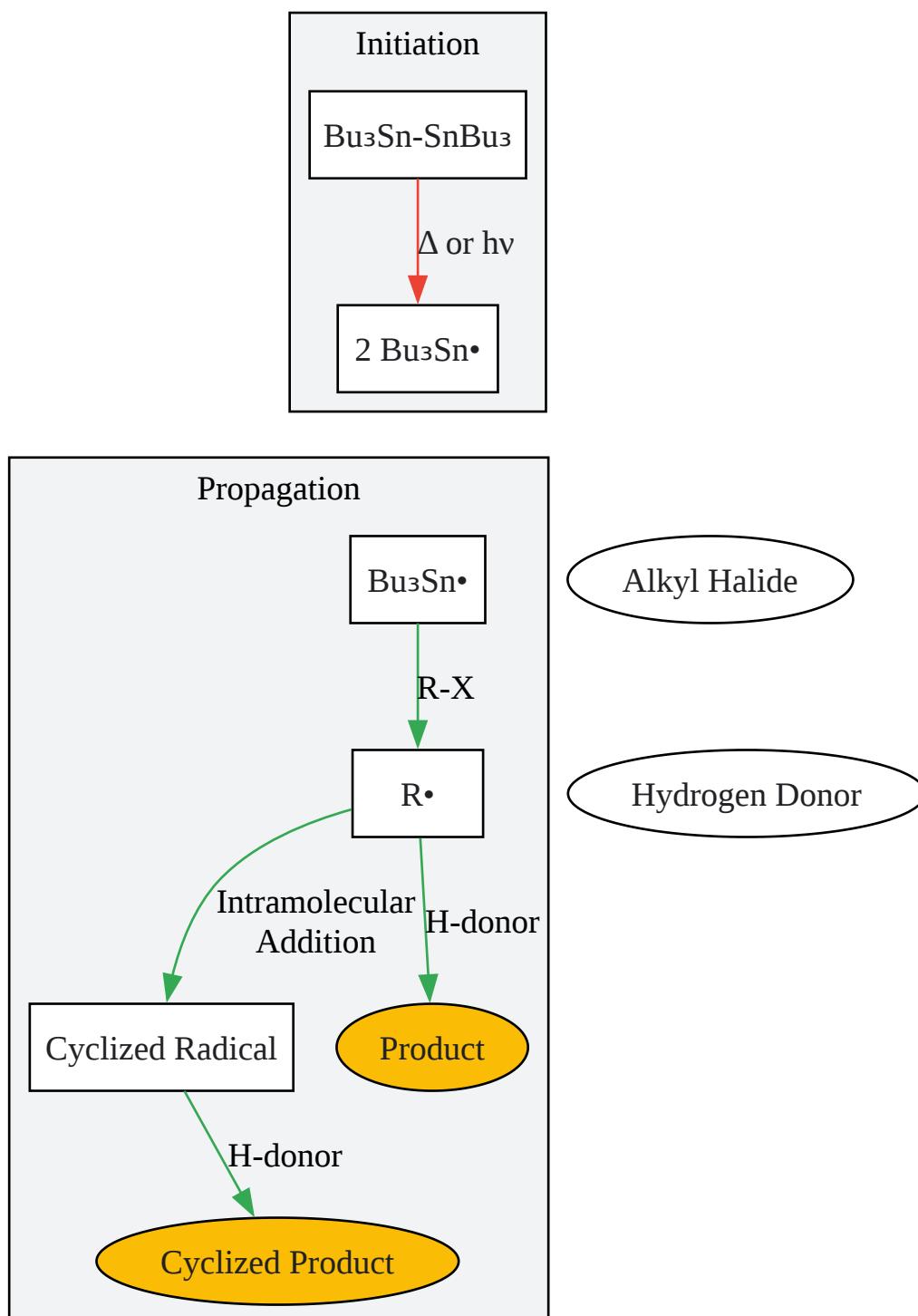
- Alkyl halide (1.0 eq)
- **Hexabutyldistannane** (1.1 - 1.5 eq)
- Radical initiator (e.g., AIBN, 0.1 eq)
- Solvent (e.g., benzene, toluene, 1,2-dimethoxyethane)
- Proton donor (e.g., malonic acid)[5]
- Optional: Thiophenol (catalytic amount)[5]

Procedure:

- In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the alkyl halide in the chosen solvent.
- Add **hexabutyldistannane**, the radical initiator, the proton donor, and the catalyst (if used).

- Heat the reaction mixture to reflux (typically around 80-110 °C) or irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography. Tin byproducts can be removed by washing with an aqueous KF solution.

The following diagram illustrates a typical radical chain process initiated by **hexabutyldistannane**.



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